2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-d][1,2,4]triazin core: This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[1,5-d][1,2,4]triazin intermediate.
Thioether formation:
Acetamide formation: The final step involves the acylation of the intermediate with 2-methoxyphenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. The pyrazolo[1,5-d][1,2,4]triazin core is known for its activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity against specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((8-(4-chlorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((8-(4-bromophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((8-(4-methylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide lies in the presence of the 4-fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-29-17-5-3-2-4-14(17)22-18(27)11-30-20-24-23-19(28)16-10-15(25-26(16)20)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,22,27)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBIUHNDXOLDMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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